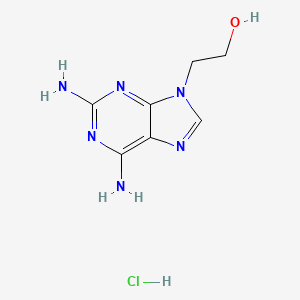

2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C7H11ClN6O. It is related to other compounds such as Ethyl (2,6-diamino-9H-purin-9-yl)acetate and 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate , which are used in the synthesis of acyclovir .

Aplicaciones Científicas De Investigación

Complex Hydrogen-Bonding Schemes

Research on structures related to 2,6-diaminopurine has revealed intricate hydrogen-bonding schemes. These structures, while molecularly simple, exhibit outstanding hydrogen bonding that forms two-dimensional layers tightly connected by strong hydrogen bonds, as seen in 2,6-diamino-9H-purine monohydrate (Atria, Garland, & Baggio, 2010).

Synthesis of Purine-Purine and Purine-Pyrimidine Conjugates

Synthesis of 1,2-bis(purin-6-yl)acetylenes, -diacetylenes, -ethylenes, and -ethanes as covalent base-pair analogues has been achieved. This synthesis involves cross-coupling and homo-coupling reactions followed by hydrogenations, leading to various conjugates with distinct molecular structures (Hocek, Dvořáková, & Císařová, 2002).

Inorganic Frameworks in Crystal Engineering

Studies on inorganic frameworks, such as [H3N(CH2)6NH3]2[H9O4][RhCl6]Cl2, have demonstrated the use of diammoniohexane ions as "intelligent" building blocks. Their conformational flexibility is essential in forming cavities for inclusion of ions, indicating potential applications in crystal engineering (Frank & Reiss, 1997).

Utilization in Natural Product Assembly

1,2-Diacetals, which are related to 2,6-diaminopurine derivatives, have been explored in natural product assembly. They are used in selective protection, enantiotopic recognition, chiral memory applications, and oligosaccharide synthesis, highlighting their versatility in organic synthesis (Ley & Polara, 2007).

Catalysis in Chemical Reactions

Bimetallic catalysts incorporating elements like palladium and silver or copper have shown increased selectivity in reactions like hydrodechlorination of 1,2-dichloroethane into ethylene. These findings underscore the catalysts' role in controlling chemical reactions (Lambert et al., 2005).

Environmental Applications in Solid-Phase Extraction

Titanium nanotubes, novel nanomaterials, have been investigated as new solid-phase extraction adsorbents. Their potential in environmental applications for enriching trace levels of compounds like DDT and its metabolites in water samples has been highlighted (Zhou et al., 2007).

Mecanismo De Acción

Target of Action

The compound “2-(2,6-Diamino-9H-purin-9-yl)ethan-1-ol hydrochloride” is a key intermediate in the synthesis of antiviral drugs such as acyclovir and ganciclovir . These drugs primarily target viral DNA polymerases, enzymes that are crucial for the replication of the viral genome .

Mode of Action

As an intermediate in the synthesis of acyclovir and ganciclovir, this compound contributes to the overall mode of action of these antiviral drugs. Once metabolized into their active forms, these drugs mimic the structure of nucleosides, the building blocks of DNA. When viral DNA polymerase incorporates these analogs into the growing DNA chain, it results in premature termination of DNA synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the synthesis and metabolism of antiviral drugs. Specifically, it is used in the production of acyclovir and ganciclovir, which are incorporated into the viral DNA, leading to termination of the DNA chain and inhibition of viral replication .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by its role as an intermediate in the synthesis of acyclovir and ganciclovir. The ADME properties of these drugs would impact the bioavailability of the compound. For instance, ganciclovir is known to have improved absorption when prepared as a mono-L-valine ester .

Result of Action

The ultimate result of the action of this compound, through its role in the synthesis of acyclovir and ganciclovir, is the inhibition of viral replication. This is achieved by the premature termination of viral DNA synthesis, leading to a decrease in the spread of the virus within the host .

Propiedades

IUPAC Name |

2-(2,6-diaminopurin-9-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6O.ClH/c8-5-4-6(12-7(9)11-5)13(1-2-14)3-10-4;/h3,14H,1-2H2,(H4,8,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWKUUGHMHFFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1CCO)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2830373.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2830374.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)

![3-(3-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide](/img/structure/B2830384.png)

![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)